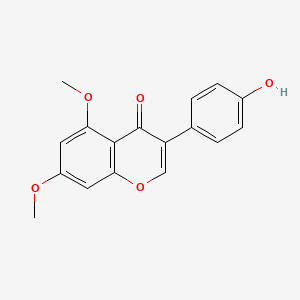
3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of chromen-4-one, which is a class of organic compounds known as benzopyrans . Benzopyrans are characterized by a structure that contains a benzene ring fused to a pyran ring. The “3-(4-hydroxyphenyl)” part suggests the presence of a phenolic group (a benzene ring with a hydroxyl group) attached to the third carbon of the chromen-4-one structure .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 3-(4-hydroxyphenyl)propanal, has been analyzed using techniques like Fourier transform infrared (FTIR) and proton nuclear magnetic resonance (1H NMR) spectroscopy .Chemical Reactions Analysis
3-(4-hydroxyphenyl)pyruvate, a related compound, is involved in the biosynthesis pathway of the amino acid tyrosine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 3-(4-hydroxyphenyl)propanal has a molecular formula of C9H10O2 and an average mass of 150.174 Da .Aplicaciones Científicas De Investigación
- ODHP was initially extracted from the culture broth of soil isolate Alcaligenes faecalis and demonstrated promising antimycotic activity. Researchers formulated ODHP-loaded β-cyclodextrins nanosponge hydrogel (NS-HG) to control skin fungal ailments. The NS-HG exhibited higher in vitro antifungal activity against Candida albicans compared to the control fluconazole. In vivo studies showed improved wound healing and collagen deposition .
- ODHP can serve as a phenol hydroxylase catalyst. Phenol hydroxylases are versatile enzymes that specifically hydroxylate phenolic compounds, producing catechols. These enzymes find applications in biotransformation and the synthesis of valuable chemicals .
- ODHP derivatives may enhance the antioxidant properties of natural phenolic compounds. By modifying the phenolic structure, ODHP derivatives could potentially improve the overall antioxidant capacity of various materials .
- Although not directly studied for this purpose, ODHP’s antioxidant and anti-inflammatory properties suggest potential applications in managing inflammation-related conditions. Further research is needed to explore this aspect .
- ODHP derivatives can be synthesized and explored for their antimicrobial activity against pathogenic bacteria and fungi. Investigating their potential as novel antibiotics or antifungal agents is an exciting avenue for research .
- ODHP-NS-HG demonstrated enhanced skin permeability compared to the control isoconazole. This property makes it a potential carrier for topical drug delivery, especially for compounds with poor skin penetration .
Antifungal Agent
Phenol Hydroxylation Catalyst
Antioxidant Enhancement
Anti-Inflammatory Agent
Organic Synthesis
Skin Permeability Enhancer
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with enzymes such asMacrophage migration inhibitory factor and 4-hydroxyphenylpyruvate dioxygenase . These enzymes play crucial roles in various biological processes, including immune response and tyrosine catabolism, respectively .
Mode of Action
Similar compounds have been shown to inhibit their target enzymes, leading to changes in the biochemical pathways they regulate .
Biochemical Pathways
Related compounds have been shown to impact pathways related totyrosine catabolism and photosynthesis .
Pharmacokinetics
Similar compounds have been shown to have a short plasma half-life, leading to rapid attainment of steady state levels during continuous intravenous infusion .
Result of Action
Similar compounds have been shown to have various effects, includinganti-cancer activity and disruption of neuro-endocrine systems .
Action Environment
Similar compounds have been shown to be biodegradable, suggesting that environmental conditions could potentially influence their action and stability .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-12-7-14(21-2)16-15(8-12)22-9-13(17(16)19)10-3-5-11(18)6-4-10/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBVKMUAJDLNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

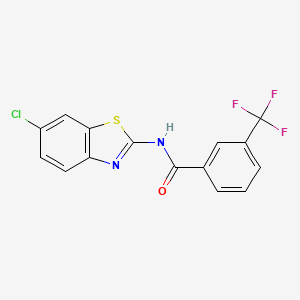
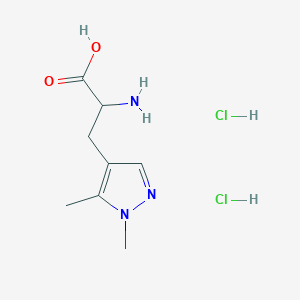
![3-(4-Chlorophenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2825176.png)

![3-(3,4-dimethylphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2825179.png)
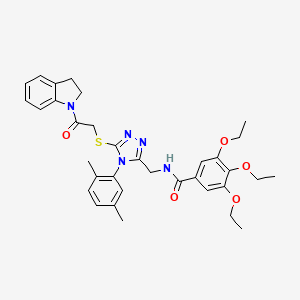
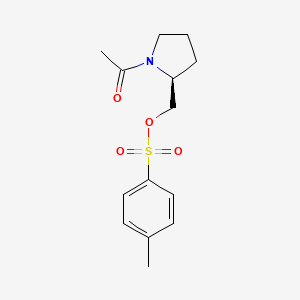
![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2825185.png)
![2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2825186.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2825187.png)


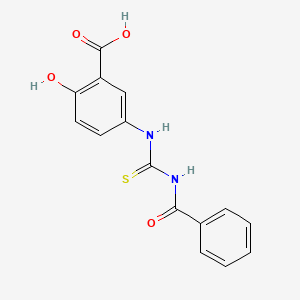
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2825192.png)